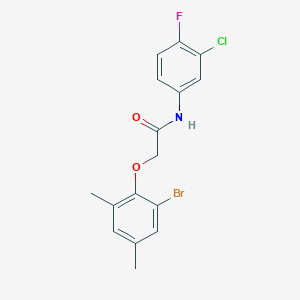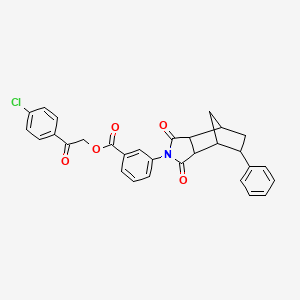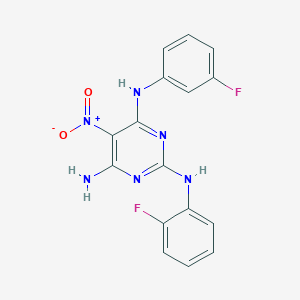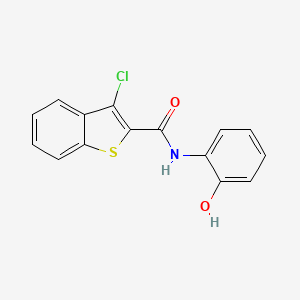![molecular formula C22H19N3O2 B12460045 N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)
N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine is an organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine typically involves a multi-step process. One common method includes the condensation reaction between 3-methylbenzaldehyde and 4-amino-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, sulfonic acids; reactions often require catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its nitro group may participate in redox reactions, influencing cellular oxidative stress levels.
相似化合物的比较
Similar Compounds
- (E)-1-(4-methylphenyl)-N-{4-[(E)-[(4-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine
- (E)-1-(2-methylphenyl)-N-{4-[(E)-[(2-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine
Uniqueness
Compared to similar compounds, (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine exhibits unique properties due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications.
属性
分子式 |
C22H19N3O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-N-[4-[(3-methylphenyl)methylideneamino]-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C22H19N3O2/c1-16-5-3-7-18(11-16)14-23-20-9-10-21(22(13-20)25(26)27)24-15-19-8-4-6-17(2)12-19/h3-15H,1-2H3 |
InChI 键 |
OWHRLWWOKIKSDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=CC(=C3)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12459997.png)
![5-Methylimidazo[1,2-a]pyrazine](/img/structure/B12460011.png)
![2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12460016.png)
![N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12460021.png)

![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)

